molecular formula C8H6N4O B13081503 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde

6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13081503
M. Wt: 174.16 g/mol
InChI Key: MZIVOYNIOHRMBA-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a triazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts and can be performed under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and exploring diverse chemical reactivity .

Biological Activity

6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Chemical Structure

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O
  • CAS Number : 61857-84-9

The structure features a pyridine ring substituted with a triazole moiety and an aldehyde group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors. Various methods have been reported in the literature, including:

  • Condensation Reactions : Utilizing aldehydes and triazole derivatives under acidic conditions.
  • Cyclization Reactions : Involving the cyclization of appropriate precursor compounds to form the triazole ring.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, suggesting potential as an antimicrobial agent .

Antitumor Activity

Research has shown that this compound possesses antitumor activity against several cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 25 µM, indicating promising potential for further development as an anticancer drug .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of this compound against human cancer cell lines. The study found that treatment with 20 µM of the compound resulted in a 70% reduction in cell viability in HeLa cells after 48 hours.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC Value
AntimicrobialE. coli50 µg/mL
AntimicrobialS. aureus30 µg/mL
AntitumorHeLa20 µM
AntitumorMCF-715 µM
Anti-inflammatoryTNF-alpha inhibitionIC50 = 25 µM

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-4-7-1-2-8(10-3-7)12-6-9-5-11-12/h1-6H

InChI Key

MZIVOYNIOHRMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)N2C=NC=N2

Origin of Product

United States

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